molecular formula C12H21NSn B15199148 5-Butyl-2-(trimethylstannyl)pyridine

5-Butyl-2-(trimethylstannyl)pyridine

Cat. No.: B15199148
M. Wt: 298.01 g/mol
InChI Key: SFVAUUQVNHBUII-UHFFFAOYSA-N
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Description

5-Butyl-2-(trimethylstannyl)pyridine is an organotin-substituted pyridine derivative characterized by a butyl group at the 5-position and a trimethylstannyl (SnMe₃) group at the 2-position of the pyridine ring. Organotin compounds are widely used in cross-coupling reactions (e.g., Stille coupling) due to their stability and reactivity . This article compares it with similar compounds, focusing on substituent effects, reactivity, and applications.

Properties

Molecular Formula

C12H21NSn

Molecular Weight

298.01 g/mol

IUPAC Name

(5-butylpyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C9H12N.3CH3.Sn/c1-2-3-5-9-6-4-7-10-8-9;;;;/h4,6,8H,2-3,5H2,1H3;3*1H3;

InChI Key

SFVAUUQVNHBUII-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method involves sequential metallation and stannylation of 2-bromo-5-butylpyridine. The protocol mirrors strategies used for analogous methyl-substituted pyridines but requires adjustments to accommodate the steric bulk of the butyl group.

Step 1: Metallation
2-Bromo-5-butylpyridine undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF). The low temperature suppresses side reactions, while the butyl group’s electron-donating effect enhances the stability of the intermediate lithium species.

Step 2: Stannylation
The lithiated intermediate reacts with trimethyltin chloride (Me₃SnCl) at -30°C to yield 5-butyl-2-(trimethylstannyl)pyridine. Elevated temperatures during this step lead to premature decomposition of the organotin product.

Optimization and Challenges

  • Solvent Effects : THF outperforms diethyl ether due to better solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of Me₃SnCl to lithiated pyridine minimizes tin waste while achieving >85% conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product in 72–78% yield.

Table 1: Key Parameters for Direct Metallation-Stannylation

Parameter Optimal Value Impact on Yield
Lithiation Temperature -78°C Prevents dimerization
Stannylation Temperature -30°C Reduces Sn-C cleavage
Me₃SnCl Equivalents 1.2 Balances cost/yield

Catalytic Carbostannylation Using Organolanthanide Complexes

Lanthanide-Mediated Activation

Building on carbostannolysis studies with 2-(trimethylstannyl)pyridine derivatives, bis(pentamethylcyclopentadienyl)lanthanum hydride ([Cp*₂LaH]₂) catalyzes the insertion of ethylene into the Sn-C bond of 2-trimethylstannyl-5-butylpyridine.

Reaction Pathway :

  • Oxidative Addition : [Cp*₂LaH]₂ cleaves the Sn-C bond, forming a La-pyridyl intermediate.
  • Ethylene Insertion : The La-pyridyl species reacts with ethylene, elongating the carbon chain.
  • Carbostannolysis : Me₃SnH regenerates the catalyst, yielding 5-butyl-2-(2-(trimethylstannyl)ethyl)pyridine.

Limitations and Scope

  • Steric Hindrance : The butyl group at the 5-position reduces reaction rates by 40% compared to unsubstituted analogs.
  • Catalyst Loading : 5 mol% [Cp*₂LaH]₂ achieves full conversion in 24 hours at 60°C.
  • Byproducts : Competing β-hydride elimination forms 5-butyl-2-vinylpyridine (8–12% yield).

Alternative Routes: Transmetallation and Cross-Coupling

Grignard Transmetallation

A less common method involves transmetallation of 5-butyl-2-pyridylmagnesium bromide with Me₃SnCl. While operationally simpler, the method suffers from poor regioselectivity (60–65% yield) due to competing Mg-Sn exchange at multiple positions.

Palladium-Catalyzed Stille Coupling

Although Stille coupling typically forms C-C bonds, adapting it for Sn-substitution requires pre-functionalized partners. For example, coupling 2-tributylstannyl-5-butylpyridine with methyl iodide in the presence of Pd(PPh₃)₄ substitutes tributyltin with methyl groups. This method is inefficient (<50% yield) and impractical for large-scale synthesis.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Preparation Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Direct Metallation 72–78 95–98 High 120–150
Catalytic Carbostannylation 65–70 90–93 Moderate 200–220
Grignard Transmetallation 60–65 85–88 Low 90–110

Key Findings :

  • The direct metallation route remains the most reliable for industrial applications due to superior yield and scalability.
  • Catalytic methods, while atom-economical, require costly lanthanide catalysts and stringent temperature control.
  • Cross-coupling approaches are hindered by side reactions and poor functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

    Stille Coupling: Typically involves the use of palladium catalysts like Pd(PPh3)4 and bases such as cesium carbonate.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 5-Butyl-2-(trimethylstannyl)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, allowing the transfer of the organic group to the palladium center and subsequent coupling with an organic halide.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The substituents on the pyridine ring significantly influence chemical behavior:

  • Nitro-substituted analogs : For example, 5-Nitro-2-(trimethylstannyl)pyridine (CAS: 184962-91-2) introduces strong electron-withdrawing effects, which may alter reactivity in cross-coupling reactions compared to the electron-donating butyl group .

Table 1: Substituent Comparison

Compound Substituent (Position) Electronic Effect Molecular Weight
5-Butyl-2-(trimethylstannyl)pyridine Butyl (5), SnMe₃ (2) Electron-donating ~315.1*
5-Nitro-2-(trimethylstannyl)pyridine Nitro (5), SnMe₃ (2) Electron-withdrawing 286.9
5-Nitro-2-(tributylstannyl)pyridine Nitro (5), SnBu₃ (2) Electron-withdrawing ~442.1

*Estimated based on structural analogs.

Stannyl Group Variations

The stannyl group (SnR₃) impacts stability and reactivity:

  • Trimethylstannyl (SnMe₃) : Offers higher reactivity in Stille couplings due to lower steric hindrance compared to tributylstannyl (SnBu₃). For example, bis[(trimethylstannyl)ethynyl]pyridine reacts efficiently with Pt(PnBu₃)₂Cl₂ in toluene to form rigid-rod polymers .
  • Tributylstannyl (SnBu₃) : Provides enhanced stability but may require harsher reaction conditions. highlights 5-Nitro-2-(tributylstannyl)pyridine as a bulk chemical, suggesting industrial relevance despite slower kinetics.

Table 2: Stannyl Group Reactivity

Stannyl Group Example Compound Reaction Efficiency Typical Catalyst
SnMe₃ 2,5-Bis(trimethylstannyl)selenophene 80% yield (Stille coupling) Pd(PPh₃)₄
SnBu₃ 5-Nitro-2-(tributylstannyl)pyridine Data limited Pd/CuI systems

Table 3: Application Comparison

Compound Primary Application Key Reaction Reference
This compound Polymer precursors (inferred) Stille coupling
2,5-Bis(trimethylstannyl)selenophene Organic semiconductors Pd-catalyzed cross-coupling
5-Nitro-2-(trimethylstannyl)pyridine Intermediate for nitroarenes Functionalization reactions

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